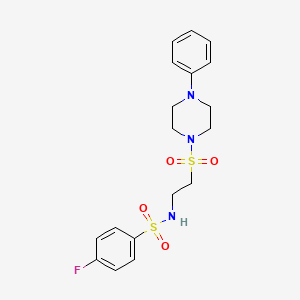

4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorine atom, a phenylpiperazine moiety, and a sulfonyl group, making it a versatile molecule for research and industrial purposes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with 2-(4-phenylpiperazin-1-yl)ethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can facilitate reduction.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

Serotonin Receptor Antagonism

One of the primary applications of 4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide is its role as a selective antagonist for the 5-HT7 serotonin receptor. Research indicates that targeting this receptor may have significant implications for treating mood disorders, including depression and anxiety. The 5-HT7 receptor is involved in various neurological processes, and compounds that modulate its activity could lead to new therapeutic strategies for mental health conditions.

Antidepressant and Anxiolytic Effects

Studies have suggested that antagonists of the 5-HT7 receptor may exhibit antidepressant and anxiolytic effects. The potential for this compound to influence mood regulation positions it as a candidate for further investigation in clinical settings aimed at developing new treatments for mood disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective binding affinity for serotonin receptors. For instance, research involving binding assays has shown that this compound effectively inhibits receptor activity, which correlates with potential therapeutic effects in mood regulation.

Mécanisme D'action

The mechanism of action of 4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the sulfonyl group can form strong interactions with enzyme active sites, inhibiting their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

N-fluorobenzenesulfonimide: Used for direct fluorination and amination of aromatic compounds.

Uniqueness

4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide stands out due to its unique combination of a fluorine atom, phenylpiperazine, and sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Activité Biologique

4-Fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective antagonist for serotonin receptors. This compound, characterized by its unique molecular structure, including a fluorine atom and a piperazine moiety, may exhibit significant pharmacological properties that could be leveraged for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₂F₁N₃O₃S₂

- Molecular Weight : Approximately 363.5 g/mol

- CAS Number : Not specified in the sources but related compounds have been cataloged.

The presence of the sulfonamide functional group and the piperazine structure contributes to its biological activity, influencing interactions with various receptors and enzymes.

This compound primarily acts as an antagonist of the 5-HT7 serotonin receptor , which is implicated in mood regulation and anxiety. This receptor's modulation suggests potential applications in treating mood disorders and anxiety-related conditions. Additionally, the compound may interact with other targets, including acetylcholinesterase (AChE), enhancing cholinergic neurotransmission, which could further contribute to its therapeutic effects.

Serotonin Receptor Antagonism

Research indicates that compounds targeting the 5-HT7 receptor may exhibit antidepressant and anxiolytic effects. The ability of this compound to selectively inhibit this receptor positions it as a candidate for further investigation in mood disorder treatments.

Acetylcholinesterase Inhibition

The compound also demonstrates potential as an AChE inhibitor, which can enhance cholinergic signaling. This activity is crucial in various neurological pathways and could be beneficial in treating conditions like Alzheimer's disease .

Study on Behavioral Sensitization

A study investigating the effects of related sulfonamides on nicotine-induced behavioral sensitization in mice showed that these compounds could attenuate locomotor activity associated with nicotine exposure. Although not directly studying this compound, it highlights the potential of sulfonamide derivatives in modulating dopaminergic pathways and neuroplasticity .

Structure–Activity Relationship Studies

The exploration of structure–activity relationships (SAR) among similar compounds has revealed that variations in substituents can significantly impact biological activity. For instance, modifications to the piperazine or sulfonamide moieties can alter receptor binding affinities and pharmacokinetic profiles, making it essential to optimize these parameters for enhanced therapeutic efficacy .

Comparison with Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Fluoro-N-(2-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide | Not available | Substituted with a methoxy group affecting lipophilicity |

| N-cyclohexyl-4-fluoro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide | Not available | Incorporates a cyclohexyl group altering steric properties |

These comparisons illustrate how structural modifications can influence the pharmacological profile of sulfonamide derivatives.

Propriétés

IUPAC Name |

4-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O4S2/c19-16-6-8-18(9-7-16)28(25,26)20-10-15-27(23,24)22-13-11-21(12-14-22)17-4-2-1-3-5-17/h1-9,20H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZHFNRHXKDLDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.